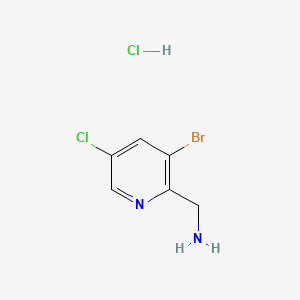

(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride

Description

BenchChem offers high-quality (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-5-chloropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H,2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCMZNYWAVOTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694184 | |

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-43-5 | |

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)-3-bromo-5-chloropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (3-Bromo-5-chloropyridin-2-yl)methanamine Hydrochloride

Topic: (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride Content Type: Technical Monograph & Experimental Guide

Chemo-selective Scaffolding in Fragment-Based Drug Discovery

Executive Summary

(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-43-5) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile . The molecule features a pyridine core decorated with three distinct functional handles: a primary amine (C2-methanamine), a reactive bromide (C3), and a less reactive chloride (C5).

This structural arrangement allows medicinal chemists to perform sequential, site-selective functionalization—a critical capability in the synthesis of kinase inhibitors and complex agrochemicals. This guide details the physicochemical properties, synthetic routes, and chemo-selective coupling strategies required to utilize this scaffold effectively.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Core Data Table

| Property | Specification |

| IUPAC Name | (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride |

| CAS Number | 1257535-43-5 (HCl Salt) / 1257582-25-4 (Free Base) |

| Molecular Formula | C₆H₆BrClN₂[1][2][3] · HCl |

| Molecular Weight | 257.94 g/mol (Salt) / 221.48 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | HCl Salt: Soluble in Water, Methanol, DMSO. Free Base: Soluble in DCM, EtOAc, THF. |

| SMILES | Cl.NCC1=NC=C(Cl)C=C1Br |

Structural Analysis & pKa Logic

The reactivity of this molecule is dictated by the electronic interplay between the pyridine nitrogen and the halogen substituents.

-

Basicity Attenuation: A typical 2-picolylamine has a pKa of ~8.8 (amine) and ~5.2 (pyridine). In this scaffold, the inductive electron-withdrawing effects (-I) of the C3-Bromine and C5-Chlorine significantly lower the basicity of both nitrogen centers.

-

Implication: The primary amine remains nucleophilic but is less basic than unsubstituted analogs, potentially reducing the rate of background salt formation in non-polar solvents.

-

-

Steric Environment: The C3-Bromine atom exerts significant steric pressure on the C2-methanamine group. This "ortho-effect" can hinder amide coupling reactions if bulky acyl chlorides are used, necessitating high-activity coupling reagents (e.g., HATU) or smaller protecting groups.

Synthetic Routes & Manufacturing[7]

The synthesis of this compound requires avoiding hydrodehalogenation (loss of Br/Cl), which frequently occurs during standard hydrogenation conditions.

Recommended Route: Selective Nitrile Reduction

The most robust industrial route proceeds via the reduction of 3-bromo-5-chloro-2-cyanopyridine .

Step-by-Step Protocol:

-

Starting Material: 3-Bromo-5-chloro-2-cyanopyridine (CAS: 405224-23-9).

-

Reagent Selection: Use Borane-Dimethyl Sulfide (BH₃·DMS) or Borane-THF complex.

-

Why? Catalytic hydrogenation (Pd/C + H₂) poses a high risk of cleaving the C-Br and C-Cl bonds. Borane selectively reduces the nitrile to the amine without affecting the aryl halides.

-

-

Reaction:

-

Dissolve nitrile (1.0 eq) in anhydrous THF under N₂.

-

Cool to 0°C. Dropwise addition of BH₃·DMS (2.5 eq).

-

Reflux for 2–4 hours (Monitor by TLC/LCMS).

-

-

Quench & Workup:

-

Cool to 0°C. Carefully quench with MeOH (exothermic H₂ evolution).

-

Add HCl/MeOH and reflux for 1 hour to break the boron-amine complex.

-

Concentrate to dryness to yield the crude HCl salt.

-

-

Purification: Recrystallization from Isopropanol/Ethanol is preferred over column chromatography for the hydrochloride salt.

Reactivity & Functionalization Strategy

The primary value of this scaffold is the ability to functionalize the C3 and C5 positions independently.

Orthogonal Cross-Coupling Logic

The C3-Bromine bond is significantly weaker (lower bond dissociation energy) than the C5-Chlorine bond. This allows for a "Programmed Synthesis":

-

Step 1: N-Protection: The primary amine must be protected (Boc/Cbz) to prevent catalyst poisoning.

-

Step 2: C3-Functionalization: Suzuki/Stille coupling at room temperature or mild heat (40–60°C) using Pd(PPh₃)₄ or Pd(dppf)Cl₂. The C5-Cl remains intact.

-

Step 3: C5-Functionalization: Buchwald-Hartwig or Suzuki coupling at elevated temperatures (>100°C) using active catalytic systems (e.g., Pd₂dba₃ + XPhos).

Visualization: Divergent Synthesis Workflow

Figure 1: The divergent synthesis pathway leveraging the reactivity difference between C3-Br and C5-Cl.[4]

Handling, Stability & Analytics

Handling Protocol: Free-Basing the Salt

Many organometallic reactions require the free base form to ensure accurate stoichiometry of bases (like NaOtBu or Cs₂CO₃).

Protocol:

-

Suspend the HCl salt in Dichloromethane (DCM).

-

Add 1.1 equivalents of saturated aqueous NaHCO₃ or 1M NaOH.

-

Stir vigorously for 15 minutes.

-

Separate the organic layer. Extract aqueous layer 2x with DCM.

-

Dry combined organics over Na₂SO₄ and concentrate immediately before use.

-

Caution: The free base is sensitive to oxidation and CO₂ absorption (carbamate formation) upon prolonged air exposure.

-

Analytical Standards

-

H-NMR (DMSO-d6): Look for the exchangeable NH₃⁺ protons (broad singlet, ~8.5 ppm). The pyridine ring protons will appear as two distinct doublets (coupling constant J ~2.0–2.5 Hz) due to meta-coupling between H4 and H6.

-

Storage: Store the HCl salt at 2–8°C under Argon. It is hygroscopic; protect from moisture to prevent caking and hydrolysis.

References

-

Chemical Identity & Properties

- Source: PubChem Compound Summary for CID 606256 (Parent Pyridine) & Analogous Structures.

-

Link:

- Synthetic Methodology (Nitrile Reduction): Source: Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 27. Reaction of borane-dimethyl sulfide with nitriles." Journal of Organic Chemistry. Context: Validates the use of Borane for nitrile reduction in the presence of halides.

-

Orthogonal Cross-Coupling Strategy

- Source: Schroter, S., Stock, C., & Bach, T. (2005). "Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles." Tetrahedron.

-

Link:

-

Safety Data

- Source: Sigma-Aldrich Safety Data Sheet (SDS) for Pyridine Hydrochlorides.

-

Link:

Sources

Precision Synthesis of (3-Bromo-5-chloropyridin-2-yl)methanamine Hydrochloride

This guide details the high-fidelity synthesis of (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride , a critical halogenated pyridine scaffold used in the development of kinase inhibitors and agrochemicals.

The route prioritizes regiochemical integrity —specifically preserving the C3-Bromine and C5-Chlorine substituents—by utilizing a chemoselective borane reduction of a nitrile precursor, avoiding the dehalogenation risks associated with catalytic hydrogenation.

Executive Summary & Retrosynthetic Analysis

Target Molecule: (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride CAS (Free Base): 1257582-25-4 | CAS (HCl Salt): 1257535-43-5 Molecular Formula: C₆H₆BrClN₂ · HCl

Strategic Logic

The primary challenge in synthesizing this scaffold is the simultaneous preservation of two different halogen atoms (Br and Cl) during the reduction of the nitrogen-containing functional group.

-

Avoid: Catalytic hydrogenation (H₂/Pd-C), which frequently causes hydrodehalogenation (stripping Br/Cl).

-

Select: A Nitrile Reduction pathway using Borane-THF (BH₃·THF), which is chemoselective for the cyano group in the presence of aryl halides.

Retrosynthetic Pathway

The synthesis is disconnected into three high-yielding stages:

-

Reduction: Chemoselective reduction of the nitrile to the primary amine.

-

Cyanation: Introduction of the C2-cyano group via Palladium-catalyzed cross-coupling (replacing the classic copper-mediated Sandmeyer for milder conditions).

-

Halogen Installation: Conversion of the commercially available 2-amino-3-bromo-5-chloropyridine to the reactive 2-iodo intermediate.[1]

Figure 1: Retrosynthetic logic flow prioritizing halogen preservation.

Experimental Protocols

Step 1: Synthesis of 2-Iodo-3-bromo-5-chloropyridine

This step converts the amino group to an iodine atom, creating a highly reactive handle for the subsequent cyanation. The use of tert-butyl nitrite (t-BuONO) allows for non-aqueous diazotization, improving solubility and yield compared to aqueous NaNO₂ methods.

-

Reagents: 2-Amino-3-bromo-5-chloropyridine (1.0 eq), Iodine (I₂, 1.0 eq), Copper(I) Iodide (CuI, 0.5 eq), tert-Butyl Nitrite (1.5 eq).

-

Solvent: Acetonitrile (MeCN).

Protocol:

-

Charge a reaction vessel with 2-Amino-3-bromo-5-chloropyridine (20.0 g, 96.4 mmol), CuI (9.2 g, 48.2 mmol), and I₂ (24.5 g, 96.4 mmol) in MeCN (200 mL).

-

Heat the mixture to 50–60°C under N₂ atmosphere.

-

Add tert-Butyl Nitrite (14.9 g, 144.6 mmol) dropwise over 30 minutes. Evolution of N₂ gas will be observed.

-

Stir at 60°C for 2–4 hours until TLC/HPLC indicates consumption of the starting amine.

-

Workup: Cool to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via silica flash chromatography (Hexane/EtOAc 95:5) to yield the product as a pale solid.

-

Expected Yield: 65–75%.

-

Step 2: Synthesis of 3-Bromo-5-chloropicolinonitrile

Palladium-catalyzed cyanation is preferred over the high-temperature Rosenmund-von Braun reaction (CuCN at >150°C) to minimize thermal degradation and byproduct formation.

-

Reagents: 2-Iodo-3-bromo-5-chloropyridine (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(PPh₃)₄ (5 mol%).

-

Solvent: DMF (Anhydrous).

Protocol:

-

In a glovebox or under strict N₂, combine the 2-Iodo intermediate (15.0 g, 47 mmol) and Zn(CN)₂ (3.3 g, 28 mmol) in dry DMF (150 mL).

-

Add Pd(PPh₃)₄ (2.7 g, 2.35 mmol).

-

Heat to 80–90°C for 4–6 hours. Note: Do not overheat; excessive heat can lead to scrambling of the halogens.

-

Workup: Cool to RT. Dilute with water and EtOAc.[2] Filter through a Celite pad to remove Pd residues.

-

Wash the organic layer extensively with water (to remove DMF) and brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc 90:10).

-

Target: 3-Bromo-5-chloropicolinonitrile.

-

Expected Yield: 80–90%.

-

Step 3: Reduction to (3-Bromo-5-chloropyridin-2-yl)methanamine Hydrochloride

Critical Control Point: Use Borane-THF complex. It reduces the nitrile to the amine rapidly at reflux but leaves the Ar-Cl and Ar-Br bonds intact.

-

Reagents: 3-Bromo-5-chloropicolinonitrile (1.0 eq), BH₃·THF (1.0 M solution, 2.5 eq).

-

Solvent: THF (Anhydrous).

-

Salt Formation: HCl (4M in Dioxane) or conc. HCl/MeOH.

Protocol:

-

Dissolve 3-Bromo-5-chloropicolinonitrile (10.0 g, 43 mmol) in anhydrous THF (100 mL) under N₂. Cool to 0°C.[3][4][5]

-

Add BH₃·THF (1.0 M, 108 mL, 108 mmol) dropwise via addition funnel. Maintain internal temp <5°C.

-

Allow to warm to RT, then heat to reflux (65°C) for 2–3 hours. Monitor by TLC (the boron-amine complex may streak; an aliquot hydrolyzed with acid should be checked).

-

Quench: Cool to 0°C. Carefully add Methanol (50 mL) dropwise to destroy excess borane (vigorous H₂ evolution).

-

Hydrolysis: Add conc. HCl (15 mL) or 4M HCl/Dioxane (30 mL) and reflux for 1 hour to break the boron-nitrogen complex.

-

Isolation: Concentrate the solvent in vacuo to near dryness.

-

Triturate the residue with cold Diethyl Ether or Ethanol/Ether mixture to precipitate the hydrochloride salt.

-

Filter the white crystalline solid and dry under vacuum.[5]

Analytical Data (Expected):

-

¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, Ar-H), 8.40 (s, 1H, Ar-H), 8.35 (br s, 3H, NH₃⁺), 4.25 (q, 2H, CH₂).

-

MS (ESI): m/z 221/223 [M+H]⁺ (Free base pattern characteristic of Br/Cl).

Process Flow & Safety Architecture

Reaction Scheme Diagram

Figure 2: Step-wise chemical transformation pathway.

Safety & Handling (E-E-A-T)

-

Borane-THF: Pyrophoric and generates flammable Hydrogen gas upon quenching. Must be handled under inert atmosphere.[2][6] Quench slowly at 0°C.

-

Cyanides (Zn(CN)₂): Highly toxic. In acidic conditions, it releases HCN gas. Ensure the cyanation workup is basic (pH > 10) or use bleach (sodium hypochlorite) to neutralize aqueous waste streams before disposal.

-

Halopyridines: Potential skin sensitizers. Wear double nitrile gloves.

References

-

Preparation technology of 2-iodo-3-bromo-5-chloropyridine. Google Patents. (CN106467488A). Describes the optimized iodination of 2-amino-3-bromo-5-chloropyridine. Link

-

Borane Reductions (using BH3·THF). Organic Synthesis. Standard operating procedures for chemoselective nitrile reduction. Link

-

3-Bromo-5-chloropyridine Properties. GuideChem. Physical and chemical data for the scaffold. Link

-

(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride Data. Echemi. Product specifications and safety data. Link

Sources

- 1. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

spectral data of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride

Technical Guide: Spectral Characterization & Synthesis of (3-Bromo-5-chloropyridin-2-yl)methanamine Hydrochloride

Part 1: Executive Summary & Compound Identity

(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural core—a pyridine ring substituted with bromine and chlorine at the 3- and 5-positions—provides orthogonal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine serves as a versatile nucleophile for amide or urea formation.

Compound Identification Table

| Property | Detail |

| IUPAC Name | (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride |

| CAS Number | 1257535-43-5 (HCl Salt); 1257582-25-4 (Free Base) |

| Molecular Formula | C₆H₆BrClN₂[1][2][3] · HCl |

| Molecular Weight | 257.94 g/mol (Salt); 221.48 g/mol (Free Base) |

| SMILES | Cl.NCC1=NC=C(Cl)C=C1Br |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents (Hexane, DCM) |

Part 2: Synthesis & Manufacturing Workflow

To ensure high purity and regioselectivity, the industrial synthesis typically avoids direct halogenation of 2-(aminomethyl)pyridine, which lacks selectivity. Instead, the Sandmeyer-Reduction Route is the preferred methodology, starting from the commercially available 2-amino-3-bromo-5-chloropyridine.

Step-by-Step Protocol

-

Diazotization & Cyanation (Sandmeyer Reaction):

-

Reagents: 2-Amino-3-bromo-5-chloropyridine, NaNO₂, CuCN, HCl/H₂O.

-

Mechanism: Formation of the diazonium salt at 0°C, followed by displacement with cyanide.

-

Critical Control: Temperature must be maintained <5°C during diazonium formation to prevent phenol formation (hydrolysis).

-

-

Nitrile Reduction:

-

Reagents: Borane-THF complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).

-

Rationale: Catalytic hydrogenation (e.g., Raney Ni/H₂) is avoided to prevent hydrodehalogenation (stripping of the Br/Cl atoms). Borane selectively reduces the nitrile to the amine without affecting the aryl halides.

-

-

Salt Formation:

-

Reagents: 4M HCl in Dioxane or anhydrous HCl gas in Ethanol.

-

Procedure: The crude amine is dissolved in ethanol, treated with HCl, and the salt is precipitated with diethyl ether to remove non-basic impurities.

-

Synthesis Workflow Diagram

Caption: Optimized synthetic pathway avoiding hydrodehalogenation side reactions.

Part 3: Spectral Characterization Data

The following spectral data is critical for quality control (QC) and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Standard for HCl salts to ensure solubility and prevent amine exchange).

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Insight |

| NH₃⁺ | 8.45 | Broad Singlet | 3H | - | Ammonium protons (exchangeable with D₂O). |

| H-6 | 8.62 | Doublet (d) | 1H | J = 2.1 | Deshielded by adjacent Nitrogen and C-Cl. |

| H-4 | 8.41 | Doublet (d) | 1H | J = 2.1 | Aromatic proton between Br and Cl. |

| CH₂ | 4.25 | Singlet (s) | 2H | - | Benzylic methylene; shifts downfield due to cation. |

Analytical Note: The coupling constant (J ~2.1 Hz) indicates meta-coupling between H-4 and H-6, confirming the 3,5-substitution pattern. If H-3 or H-5 were present, larger ortho-couplings (~8 Hz) would be observed.

Mass Spectrometry (LC-MS)

The presence of one Bromine (⁷⁹Br/⁸¹Br) and one Chlorine (³⁵Cl/³⁷Cl) creates a distinct isotopic envelope.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Base Peak (M+H)⁺:

-

m/z 220.9: (⁷⁹Br, ³⁵Cl) - Relative Abundance: ~75%

-

m/z 222.9: (⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl) - Relative Abundance: ~100% (Base Peak)

-

m/z 224.9: (⁸¹Br, ³⁷Cl) - Relative Abundance: ~25%

-

Interpretation: A "cluster" of three peaks separated by 2 mass units in a roughly 3:4:1 ratio is diagnostic for a molecule containing 1 Br and 1 Cl.

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |

| 2800 - 3100 | N-H Stretch | Broad ammonium salt band. |

| 1580, 1450 | C=C / C=N Stretch | Pyridine ring skeletal vibrations. |

| 1050 - 1100 | C-Cl / C-Br | Aryl halide stretches (fingerprint region). |

Part 4: Handling, Stability & Safety

Stability Protocol

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Thermal Stability: Stable up to ~200°C. Melting points for such salts are often decomposition points (>220°C).

-

Solution Stability: Solutions in DMSO or Methanol are stable for 24 hours at room temperature. Avoid aqueous basic solutions, which liberate the free amine (prone to oxidation).

Safety (GHS Classification)

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during handling.

References

-

PubChem. (2024).[4] Compound Summary: 3-Bromo-5-chloropyridin-2-yl derivatives. National Library of Medicine. Retrieved from [Link]

- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (3-Bromo-5-chloropyridin-2-YL)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of (3-bromo-5-chloropyridin-2-YL)methanamine hydrochloride, offering insights into the expected chemical shifts, coupling patterns, and the influence of the compound's unique structural features. This document is intended to serve as a practical resource for researchers in the synthesis and characterization of this and related compounds.

Molecular Structure and Proton Environment

The structure of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride presents a distinct set of proton environments, each influenced by the electronic and steric effects of the substituents on the pyridine ring, as well as the protonation of both the pyridine nitrogen and the primary amine.

Figure 1: Structure of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride highlighting the key proton environments.

The key proton signals to be analyzed are:

-

Two aromatic protons on the pyridine ring.

-

Methylene protons (-CH₂-) of the aminomethyl group.

-

Ammonium protons (-N⁺H₃) of the hydrochloride salt.

-

The pyridinium proton (N⁺-H).

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following is a detailed prediction of the ¹H NMR spectrum of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 8.5 - 8.8 | Doublet (d) | JH6-H4 ≈ 2-3 Hz (meta-coupling) | 1H |

| H-4 | 8.2 - 8.5 | Doublet (d) | JH4-H6 ≈ 2-3 Hz (meta-coupling) | 1H |

| -CH₂- | 4.5 - 4.8 | Singlet (s) or Broad Singlet | N/A | 2H |

| -N⁺H₃ | 8.0 - 9.0 | Broad Singlet (br s) | N/A | 3H |

| N⁺-H | 13.0 - 15.0 | Broad Singlet (br s) | N/A | 1H |

Rationale for Predicted Chemical Shifts and Multiplicities

Aromatic Protons (H-4 and H-6):

-

Deshielding Effect of the Pyridinium Nitrogen: The protonation of the pyridine nitrogen significantly deshields all protons on the ring due to the increased positive charge and inductive electron withdrawal. This results in a downfield shift for both H-4 and H-6 compared to the neutral pyridine analogue[1].

-

Influence of Halogen Substituents: The bromine at C-3 and chlorine at C-5 are electron-withdrawing groups, which further deshield the ring protons. Their combined effect contributes to the overall downfield position of these signals.

-

Positional Effects: H-6 is ortho to the protonated nitrogen, which is expected to cause a more pronounced downfield shift compared to H-4, which is in a para position.

-

Coupling Pattern: H-4 and H-6 are meta to each other. Therefore, they are expected to exhibit a meta-coupling (⁴J), which is typically small, in the range of 2-3 Hz. This will result in both signals appearing as doublets.

Methylene Protons (-CH₂-):

-

Proximity to the Pyridinium Ring: The methylene group is attached to the electron-deficient pyridinium ring, which causes a significant downfield shift.

-

Effect of the Ammonium Group: The adjacent protonated amino group (-N⁺H₃) also exerts an electron-withdrawing inductive effect, further deshielding the methylene protons.

-

Multiplicity: In principle, the methylene protons could couple with the ammonium protons. However, due to rapid proton exchange with the solvent (especially if protic solvents are present) and quadrupole broadening from the nitrogen atom, this coupling is often not resolved, leading to a singlet or a broad singlet.

Ammonium Protons (-N⁺H₃):

-

Protonation and Exchange: As a hydrochloride salt, the primary amine is protonated to form an ammonium group. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, they are typically observed as a broad singlet in the range of 8.0 - 9.0 ppm. The broadness is due to chemical exchange and quadrupolar effects from the nitrogen. In protic solvents like D₂O, these protons will exchange with the solvent and the signal may not be observed.

Pyridinium Proton (N⁺-H):

-

Acidic Proton: This proton is attached to the positively charged nitrogen of the pyridinium ring and is therefore highly deshielded and acidic. It is expected to appear far downfield, typically in the range of 13.0 - 15.0 ppm, as a broad singlet. Similar to the ammonium protons, its visibility and chemical shift can be influenced by the solvent.

Figure 2: Predicted ¹H-¹H coupling interactions in (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

This section provides a standardized protocol for the acquisition of a high-quality ¹H NMR spectrum of the title compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve hydrochloride salts and its aprotic nature, which allows for the observation of exchangeable protons (-N⁺H₃ and N⁺-H). Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and CD₃OD. If using protic solvents, be aware that the ammonium and pyridinium proton signals may be broadened or absent due to exchange.

-

Concentration: Dissolve approximately 5-10 mg of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride in 0.6-0.7 mL of the chosen deuterated solvent.

-

Filtration: To ensure a homogeneous magnetic field and obtain sharp spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm). Most commercially available deuterated solvents contain TMS. If not, a small amount can be added.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Shimming: Carefully shim the magnetic field to optimize its homogeneity. This is crucial for obtaining sharp lines and resolving small coupling constants.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration, especially for the aromatic protons.

-

Spectral Width: Set a spectral width that encompasses all expected signals (e.g., 0 to 16 ppm).

-

3. Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at δ ≈ 2.50 ppm).

-

Integration: Integrate all signals to determine the relative number of protons for each.

Figure 3: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.

Potential Impurities and Their Spectral Signatures

During the synthesis of (3-Bromo-5-chloropyridin-2-YL)methanamine, several impurities could potentially be present in the final product. Awareness of these can aid in the interpretation of the NMR spectrum.

-

Starting Materials: Residual starting materials from the synthesis could be present. For example, if the synthesis involves the reduction of a nitrile, the corresponding nitrile precursor might be observed.

-

Solvents: Residual solvents from the reaction or purification steps are common impurities. A comprehensive list of common solvent chemical shifts is an invaluable resource for identifying these peaks.

-

Side-Products: Depending on the synthetic route, side-products from incomplete reactions or alternative reaction pathways may be present.

Conclusion

This technical guide provides a detailed theoretical framework for understanding and interpreting the ¹H NMR spectrum of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride. By considering the electronic effects of the substituents, the impact of protonation, and typical coupling patterns, a reliable prediction of the spectrum can be made. The provided experimental protocol offers a standardized approach to obtaining a high-quality spectrum for this compound. This guide serves as a valuable tool for researchers and scientists involved in the synthesis, purification, and characterization of this and related heterocyclic compounds, ensuring structural integrity and purity in their drug discovery and development endeavors.

References

-

Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093. [Link]

Sources

Structural Elucidation and Benchmarking: 13C NMR of (3-Bromo-5-chloropyridin-2-yl)methanamine HCl

Strategic Importance & Molecular Architecture

(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride is a high-value scaffold in fragment-based drug discovery (FBDD). Its structural utility lies in its orthogonal functionalization potential :

-

C3-Bromine: Highly reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

C5-Chlorine: Less reactive halogen, allowing for sequential, selective catalysis (leaving the Cl intact while reacting the Br).

-

C2-Methanamine: A versatile linker for amide coupling or reductive amination, protected here as a hydrochloride salt to prevent polymerization or oxidation.

To successfully utilize this scaffold, precise structural validation via 13C NMR is required, particularly to distinguish the regiochemistry of the halogens (3-Br vs 5-Cl), which is a common synthetic ambiguity.

Diagram 1: Molecular Connectivity & Numbering Logic

Caption: Connectivity map highlighting the chemically distinct environments. The C2-C3-C4-C5-C6 ring numbering follows IUPAC pyridine nomenclature.

Experimental Protocol (The "How")

Standard proton NMR is often insufficient for this molecule due to the lack of coupling partners (only two singlet aromatic protons). 13C NMR is the definitive tool for structural confirmation.

Sample Preparation

-

Solvent Selection: DMSO-d6 is the mandatory solvent.

-

Reasoning: The hydrochloride salt is highly polar and likely insoluble in CDCl3. D2O is possible, but DMSO-d6 allows for better detection of exchangeable protons (if running 1H) and prevents pH-dependent shift variations common in aqueous buffers.

-

-

Concentration: Dissolve 20–30 mg of the salt in 0.6 mL DMSO-d6.

-

Note: 13C has low natural abundance (1.1%).[1] Lower concentrations will require excessive scan times to resolve the quaternary carbons (C2, C3, C5).

-

-

Reference: Calibrate to the DMSO-d6 septet center at 39.52 ppm .

Acquisition Parameters

-

Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

-

Expert Insight: This molecule has three quaternary carbons (C2, C3, C5). These carbons lack the Nuclear Overhauser Effect (NOE) enhancement and have long T1 relaxation times. A short D1 will suppress their signals, making them invisible or non-integrable.

-

-

Scans (NS): Minimum 512 scans (approx. 30 mins) for sufficient signal-to-noise ratio.

Spectral Analysis & Assignment (The "What")

The chemical shift assignment relies on understanding three competing forces: Inductive Deshielding (Electronegativity), Resonance Effects , and the Heavy Atom Effect .

The "Heavy Atom" Anomaly (C3 vs. C5)

A common error is assuming C3 (bonded to Br) will be more deshielded than C5 (bonded to Cl) or similar.

-

Reality: Bromine exerts a Heavy Atom Effect (relativistic spin-orbit coupling). This causes an upfield shift (shielding) relative to lighter halogens like chlorine.

-

Result: The C3-Br carbon will appear significantly upfield (lower ppm) than the C5-Cl carbon, often appearing in the 118–125 ppm range, whereas C-Cl is typically 128–135 ppm.

Predicted Chemical Shift Table

| Carbon Label | Environment | Predicted Shift (δ ppm) | Signal Type | Mechanistic Rationale |

| C2 | Quaternary | 152.0 – 156.0 | Singlet | Ipso to N and Alkyl. Most deshielded due to direct attachment to electronegative N and the deshielding exocyclic chain.[2] |

| C6 | Methine (CH) | 146.0 – 150.0 | Singlet | Alpha to N. Typical pyridine alpha-proton shift. High intensity due to NOE. |

| C4 | Methine (CH) | 138.0 – 142.0 | Singlet | Gamma to N. Deshielded by ortho-halogens but less than C6. |

| C5 | Quaternary | 130.0 – 134.0 | Singlet | Beta to N, bonded to Cl . Inductive deshielding by Chlorine dominates. |

| C3 | Quaternary | 118.0 – 124.0 | Singlet | Beta to N, bonded to Br . Shielded by Heavy Atom Effect of Bromine. |

| C7 (CH2) | Aliphatic | 38.0 – 44.0 | Singlet* | Benzylic-type carbon. Protonation of the amine (-NH3+) typically exerts a mild beta-deshielding effect compared to the free base. |

*Note: "Singlet" assumes proton-decoupled mode ({1H}). In coupled mode, C6/C4 would be doublets and C7 a triplet.

Diagram: Assignment Workflow

Caption: Step-by-step logic flow for assigning the carbon signals, prioritizing the separation of quaternary carbons.

Troubleshooting & Validation (Self-Correction)

Salt Disproportionation

In DMSO, hydrochloride salts can sometimes exist in equilibrium between the free base and the protonated species if the solution is not acidic enough.

-

Observation: Broadening of the C7 (CH2) signal or the C2 ring carbon.

-

Fix: Add 1 drop of DCl or TFA-d to the NMR tube to force the equilibrium entirely to the protonated form.

Impurity Profiling

Common impurities in this synthesis include:

-

Regioisomers: 3-Chloro-5-bromo... (if starting materials were mixed).

-

Hydrolysis: Conversion of halogens to -OH (rare under standard storage, but possible).

-

Residual Solvents: Check for Ethanol (approx 56/18 ppm) or Ethyl Acetate (170/60/20/14 ppm) often used in crystallization.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general chemical shift increments).

-

Kaupp, M., et al. (2004). "The Heavy-Atom Effect on 13C NMR Chemical Shifts." Chemical Reviews. Link (Validates the upfield shift of C-Br).

-

Reich, H. J. (2023). "WinPLT Chemical Shift Data - Pyridines." University of Wisconsin-Madison Chemistry. Link (Database for heterocyclic shifts).

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link (Standard for solvent referencing).

Sources

A Senior Application Scientist's Guide to the Comprehensive Solubility Profiling of (3-Bromo-5-chloropyridin-2-YL)methanamine Hydrochloride

An In-Depth Technical Guide

Topic: Solubility of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride Audience: Researchers, scientists, and drug development professionals.

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride, a halogenated pyridine derivative, presents a structural motif of interest in medicinal chemistry. As a hydrochloride salt, its solubility is expected to be intrinsically linked to physicochemical factors such as pH, temperature, and the ionic composition of the medium. This guide provides a comprehensive framework for researchers to systematically characterize the solubility of this compound. It moves beyond a simple data sheet to deliver a methodological blueprint, explaining the causality behind experimental choices and providing validated protocols for generating a robust solubility profile. We will explore the theoretical underpinnings of its solubility behavior, detail step-by-step experimental and analytical procedures, and offer insights into data interpretation for drug development applications.

Introduction: The Primacy of Solubility in Drug Development

(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is a substituted pyridine methanamine, a class of compounds frequently explored as building blocks in the synthesis of biologically active molecules.[2][3] The decision to develop this compound as a hydrochloride salt is a common and rational strategy in pharmaceutical sciences, aimed at improving properties like solubility and stability over the free base.[4][5] Salt formation can significantly enhance the dissolution rate and extent of an API, which is often the rate-limiting step for oral absorption.[1][6]

However, simply forming a salt does not guarantee success. A thorough understanding of its solubility under a range of physiologically relevant conditions is paramount. This guide serves as a technical manual for drug development professionals tasked with this characterization, providing the necessary theoretical grounding and practical methodologies.

Physicochemical Profile of the Molecule

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies. These parameters govern its behavior in solution.

Table 1: Physicochemical Properties of (3-Bromo-5-chloropyridin-2-YL)methanamine and its Hydrochloride Salt

| Property | Value | Source / Comment |

| Compound Name | (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride | - |

| CAS Number | 1257535-43-5 | [7] |

| Molecular Formula | C₆H₇BrCl₂N₂ | [8] |

| Molecular Weight | 257.94 g/mol | [7][8] |

| Free Base Name | (3-bromo-5-chloropyridin-2-yl)methanamine | - |

| Free Base CAS | 1257582-25-4 | [9] |

| Free Base MW | 221.48 g/mol | [9] |

| pKa | To Be Determined (TBD) | Predicted to have at least two basic centers (pyridine nitrogen and primary amine). Experimental determination is critical. |

| logP (free base) | To Be Determined (TBD) | Essential for predicting lipophilicity and membrane permeability. |

| Melting Point | To Be Determined (TBD) | Important for assessing solid-state stability and lattice energy. |

| Polymorphism | To Be Determined (TBD) | A critical quality attribute; different polymorphs can exhibit different solubilities and stabilities.[10][11] |

Causality: The pKa is the most critical parameter for a salt of a weak base. It dictates the pH at which the compound transitions from its soluble, ionized form to its less soluble, neutral free base. This transition point, known as the pH of precipitation (pHp), is fundamental to predicting its behavior in the gastrointestinal tract.

Theoretical Framework: Key Factors Governing Solubility

The solubility of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is not a single value but a functional property dependent on several variables.

The Dominant Influence of pH

As the hydrochloride salt of a compound with basic nitrogen centers, its solubility is highly pH-dependent.[12] In acidic environments, the equilibrium favors the protonated, ionized form, which is highly polar and thus more soluble in aqueous media. As the pH increases and approaches the pKa of the conjugate acid, the compound begins to deprotonate, forming the neutral free base. This uncharged species is typically less polar and significantly less soluble, leading to precipitation.[13]

Caption: pH-dependent equilibrium of the amine hydrochloride.

The Common-Ion Effect

Le Châtelier's principle dictates that the solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion.[14] For (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride, the presence of an external source of chloride ions (e.g., from sodium chloride or hydrochloric acid used for pH adjustment) can shift the dissolution equilibrium to the left, favoring the solid state and thereby reducing its apparent solubility.[15][16] This phenomenon is most pronounced for salts that are only slightly soluble to begin with.[15]

Temperature Dependence

The dissolution of most solid pharmaceuticals is an endothermic process, meaning it absorbs heat from the surroundings. In such cases, increasing the temperature will increase solubility.[17][18] However, some compounds exhibit exothermic dissolution, where solubility decreases with increasing temperature.[18] Experimental determination is necessary to establish the thermodynamic nature of the dissolution process for this specific compound.

Solvent Polarity

The principle of "like dissolves like" is a guiding tenet in solubility.[14] As a polar salt, (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is expected to be most soluble in polar solvents like water, methanol, and ethanol, and poorly soluble in non-polar solvents like hexane or toluene.[19][20] A solvent screen is essential for identifying suitable vehicles for formulation and analytical method development.

Experimental Design for a Comprehensive Solubility Assessment

A multi-faceted experimental approach is required to build a complete solubility profile. The following workflow provides a systematic path for characterization.

Caption: Systematic workflow for solubility characterization.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

-

Expertise & Causality: The core principle is to allow a suspension of the solid compound to reach a state of dynamic equilibrium with the dissolved compound in a specific solvent. Using an excess of the solid ensures that the resulting solution is saturated. Shaking facilitates this process, and temperature control is critical as solubility is temperature-dependent.

-

Methodology:

-

Preparation: Add an excess amount of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride (e.g., 10-20 mg) to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., buffered solution of a specific pH, water, or organic solvent).

-

Equilibration: Seal the vials securely. Place them in a shaking incubator or on a rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended to ensure saturation is achieved.

-

Phase Separation: After equilibration, allow the vials to stand briefly for the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Sample Preparation: Immediately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below.

-

Protocol: pH-Solubility Profiling

This protocol adapts the shake-flask method to map solubility across a physiologically relevant pH range.

-

Expertise & Causality: This experiment directly probes the most critical solubility factor for this compound. By measuring solubility in a series of buffers, we can identify the pHp and understand how the compound will behave as it transits from the acidic stomach to the more neutral intestine.

-

Methodology:

-

Buffer Preparation: Prepare a series of biocompatible buffers covering a range from pH 1 to 10 (e.g., HCl for pH 1-2, citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10). Ensure the buffer strength is sufficient to maintain the target pH but not so high as to cause significant ionic strength effects.

-

Execution: Perform the Equilibrium Solubility Determination protocol (Section 4.1) in parallel for each prepared buffer.

-

pH Measurement: After equilibration and before filtration, measure and record the final pH of each slurry to confirm it has not shifted.

-

Analysis: Quantify the solubility at each pH point and plot the results as log(Solubility) vs. pH.

-

Protocol: Analytical Quantification by Reverse-Phase HPLC-UV

A robust and validated analytical method is the cornerstone of accurate solubility data.

-

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, reliable method for quantifying small organic molecules.[21] Reverse-phase chromatography is chosen due to the polar nature of the protonated amine, which will have a good affinity for a polar mobile phase and appropriate retention on a non-polar (e.g., C18) stationary phase.

-

Methodology:

-

Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan from 200-400 nm with a PDA detector to determine the lambda max (λmax); monitor at the λmax for quantification.

-

Injection Volume: 10 µL.

-

-

Standard Curve Preparation: Prepare a series of calibration standards of the API in the mobile phase, covering the expected concentration range of the diluted solubility samples (e.g., 1 to 200 µg/mL).

-

Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines.

-

Calculation: Calculate the concentration in the unknown samples by interpolating their peak areas from the linear regression of the standard curve. Remember to account for the dilution factor used during sample preparation to report the final solubility value (e.g., in mg/mL or µg/mL).

-

Data Presentation and Interpretation for Drug Development

Clear presentation of solubility data is crucial for making informed decisions in the drug development pipeline.

Table 2: Example Data Table for pH-Solubility Profile of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride at 25°C

| Buffer System | Target Initial pH | Measured Final pH | Solubility (µg/mL) | Solubility (mM) | Log(Solubility, M) |

| 0.1 M HCl | 1.0 | 1.02 | TBD | TBD | TBD |

| Citrate | 3.0 | 3.05 | TBD | TBD | TBD |

| Citrate | 5.0 | 5.10 | TBD | TBD | TBD |

| Phosphate | 7.0 | 7.03 | TBD | TBD | TBD |

| Borate | 9.0 | 9.08 | TBD | TBD | TBD |

Table 3: Example Data Table for Solubility in Common Pharmaceutical Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Classification |

| Water | 80.1 | TBD | TBD |

| Ethanol | 24.5 | TBD | TBD |

| Propylene Glycol | 32.0 | TBD | TBD |

| PEG 400 | 12.5 | TBD | TBD |

| Ethyl Acetate | 6.0 | TBD | TBD |

| n-Hexane | 1.9 | TBD | TBD |

Interpretation for Application:

-

High Solubility at Low pH: The data from Table 2 would likely confirm high solubility in the acidic range (pH 1-3), suggesting good dissolution in the stomach.

-

Identifying the pHp: A sharp drop in solubility in Table 2 would indicate the pHp. If this pH is within the range of the small intestine (pH 5.5-7.5), there is a risk of the drug precipitating out of solution after leaving the stomach, which could severely limit absorption.

-

Formulation Strategy: The solvent screen data (Table 3) informs the selection of co-solvents or vehicles for liquid formulations. For example, high solubility in Propylene Glycol or PEG 400 could suggest their use in an oral solution or a soft gelatin capsule formulation.[22]

Conclusion

The solubility of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is not a static value but a dynamic property that is fundamentally linked to its chemical environment. As a hydrochloride salt of a basic molecule, its behavior is dominated by pH. A systematic investigation using the validated protocols outlined in this guide—including equilibrium shake-flask studies across a pH gradient and in relevant pharmaceutical solvents, coupled with robust HPLC quantification—is essential for any drug development program involving this compound. The resulting comprehensive solubility profile is a critical dataset that enables rational formulation design, predicts in vivo behavior, and ultimately de-risks the path to a viable therapeutic product.

References

-

Sciencemadness Wiki. (2022-11-30). Pyridine. Available from: [Link]

-

CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]

-

Chemistry LibreTexts. (2023-01-29). Solubility and Factors Affecting Solubility. Available from: [Link]

-

Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. Available from: [Link]

-

PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

-

Wikipedia. (n.d.). Pyridine. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Available from: [Link]

-

ACS Publications. (2025-12-17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available from: [Link]

-

ResearchGate. (n.d.). Table 2 -List of solvents commonly used in pharmaceutical processes.... Available from: [Link]

-

ResearchGate. (2025-11-28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Available from: [Link]

-

Global Pharma Tek. (2024-08-02). Understanding Pharmaceutical Solvents: Trends and Future Growth. Available from: [Link]

-

ACS Publications. (n.d.). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research. Available from: [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

-

ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... Available from: [Link]

-

National Institutes of Health. (2019-10-31). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). Available from: [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-7. Available from: [Link]

-

MDPI. (n.d.). Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Available from: [Link]

-

PubChem. (n.d.). 3-Amino-5-bromo-2-chloropyridine. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine. Some Industrial Chemicals. Available from: [Link]

-

Neumann, J., et al. (2017). Analytical Methods for the Quantification of Histamine and Histamine Metabolites. Handb Exp Pharmacol, 241, 31-43. Available from: [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Available from: [Link]

-

Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Available from: [Link]

-

That's Nice. (2019-12-10). Screening and Formulating Drugs as Salts to Improve API Performance. Available from: [Link]

-

ResearchGate. (2025-08-05). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Available from: [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

-

U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Available from: [Link]

-

MDPI. (2024-12-12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available from: [Link]

-

Journal of Biomedical and Pharmaceutical Research. (2019-10-30). POLYMORPHISM AND POLYMORPH CHARACTERISATION IN PHARMACEUTICALS. Available from: [Link]

-

SciELO. (n.d.). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. Available from: [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloropyridin-4-amine. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride | [frontierspecialtychemicals.com]

- 8. biosynth.com [biosynth.com]

- 9. 1257582-25-4|(3-bromo-5-chloropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 10. jbpr.in [jbpr.in]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 19. globalpharmatek.com [globalpharmatek.com]

- 20. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 21. iosrjournals.org [iosrjournals.org]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Strategic Guide: Discovery of Novel Heterocyclic Compounds Using Pyridinemethanamine

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), pyridinemethanamine (specifically 2-picolylamine) represents a high-value "privileged structure." Its utility extends beyond simple amide coupling; it serves as a bifunctional linchpin capable of accessing fused bicyclic systems—most notably imidazo[1,5-a]pyridines —and generating high-diversity libraries via multicomponent reactions (MCRs).

This technical guide details the strategic application of pyridinemethanamine in discovering novel heterocycles. We move beyond basic substitution to explore scaffold morphing via oxidative cyclization and combinatorial expansion via the Ugi reaction.

The Pharmacophore Logic: Why Pyridinemethanamine?

Before designing synthesis routes, we must understand the "Why." The 2-pyridinemethanamine motif offers distinct physicochemical advantages in medicinal chemistry:

-

Bidentate Chelation: The proximity of the pyridine nitrogen (

) and the exocyclic amine ( -

pKa Modulation: The pyridine ring acts as an electron sink. When functionalized, it modulates the basicity of the exocyclic nitrogen, improving membrane permeability compared to aliphatic amines.

-

Scaffold Rigidity Potential: The rotational freedom of the methylene bridge (

) is a liability for entropy loss upon binding. However, this methylene group is the exact site required for cyclization into rigid, fused bicycles (e.g., imidazo[1,5-a]pyridine), locking the pharmacophore into a bioactive conformation.

Pathway A: Scaffold Morphing (The Fused System)

The most powerful application of 2-pyridinemethanamine is its conversion into imidazo[1,5-a]pyridines . This fused heterocyclic core is isosteric with indole and indolizine but possesses unique electronic properties due to the bridgehead nitrogen.

The Chemistry: Nitroalkane-Mediated Cyclocondensation

Conventional methods (e.g., Vilsmeier-Haack) often suffer from harsh conditions. A superior, self-validating approach involves the use of electrophilically activated nitroalkanes in polyphosphoric acid (PPA).

Mechanism of Action:

-

Activation: Nitroalkanes are activated by PPA/

to form highly electrophilic phosphorylated nitronates.[1] -

Capture: The exocyclic amine of 2-pyridinemethanamine attacks the nitronate.

-

Cyclization: The pyridine nitrogen attacks the resulting intermediate in a 5-exo-trig closure.[1]

-

Aromatization: Elimination of the phosphate group yields the aromatic imidazo[1,5-a]pyridine.

Visualization of the Pathway

Figure 1: Mechanistic flow for the synthesis of imidazo[1,5-a]pyridines via nitroalkane activation.

Pathway B: High-Throughput Diversity (The Ugi-4CR)

For generating diversity rather than fused scaffolds, the Ugi 4-Component Reaction (Ugi-4CR) is the method of choice. 2-Pyridinemethanamine serves as the amine component.

The Strategy

By utilizing 2-pyridinemethanamine, the resulting Ugi adduct contains a built-in pyridine handle. This handle can be used for:

-

Fragment Growing: Pi-stacking interactions in the binding pocket.

-

Post-Condensation: Acid-catalyzed cyclization if the aldehyde component contains a nucleophile (e.g., 2-formylbenzoic acid).

Reaction Components:

-

Amine: 2-Pyridinemethanamine.

-

Aldehyde:

-CHO (Diversity point 1). -

Acid:

-COOH (Diversity point 2). -

Isocyanide:

-NC (Diversity point 3).

Validated Experimental Protocols

The following protocols are designed for reproducibility. Causality is noted for critical steps.

Protocol 1: Synthesis of 1,3-Substituted Imidazo[1,5-a]pyridines

Targeting the fused scaffold via Nitroalkane Activation.

Reagents:

-

2-Pyridinemethanamine (1.0 equiv)

-

Nitroalkane (e.g., Nitroethane, 5.0 equiv)[1]

-

Polyphosphoric Acid (PPA, 87%

) -

Phosphorous Acid (

)

Step-by-Step Methodology:

-

Medium Preparation: In a reaction vessel, mix PPA and

in a 2:1 (w/w) ratio.-

Causality:

acts as a doping agent to generate the reactive phosphorylating species in situ, preventing the formation of polymeric side products common with pure PPA.

-

-

Activation: Add the nitroalkane (5 equiv) to the acid mixture. Heat to 100°C for 30 minutes.

-

Checkpoint: The solution should become homogeneous. This step forms the electrophilic nitronate.

-

-

Addition: Add 2-pyridinemethanamine (1 equiv) portion-wise.

-

Caution: Exothermic reaction. Control addition rate to maintain temperature.

-

-

Cyclization: Increase temperature to 140°C and stir for 2–3 hours.

-

Logic: Higher temperature is required to overcome the energy barrier for the aromatization/elimination step.

-

-

Workup: Cool to room temperature. Pour onto crushed ice. Neutralize with aqueous ammonia (

) to pH 8–9. -

Extraction: Extract with Ethyl Acetate (

). Wash organic phase with brine, dry over -

Purification: Flash column chromatography (DCM/MeOH gradient).

Data Summary Table: Expected Yields

| Nitroalkane ( | Product Structure | Expected Yield (%) | Notes |

| Nitroethane | 3-Methyl-imidazo[1,5-a]pyridine | 60–75% | Cleanest reaction |

| 1-Nitropropane | 3-Ethyl-imidazo[1,5-a]pyridine | 55–70% | Slightly longer time |

| 3-Phenyl-imidazo[1,5-a]pyridine | 30–45% | Steric hindrance reduces yield |

Case Study: Kinase Inhibitor Design

To demonstrate utility, we apply these scaffolds to a theoretical Kinase Inhibitor campaign (e.g., PIM-1 or VEGFR-2).

Design Rationale:

-

Hinge Binder: The imidazo[1,5-a]pyridine core mimics the adenine ring of ATP. The nitrogen at position 2 serves as the key hydrogen bond acceptor.

-

Solubility: The fused system maintains heteroaromatic character but reduces the high lipophilicity often seen with quinolines.

Workflow Visualization

Figure 2: Dual-pathway workflow for drug discovery using pyridinemethanamine.

References

-

Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Source: Beilstein Journal of Organic Chemistry (via PMC). URL:[Link] Relevance: Defines the core protocol for Pathway A (Nitroalkane cyclization).

-

Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Source: Organic & Biomolecular Chemistry.[1][2][3][4][5][6][7][8] URL:[Link] Relevance: Provides an alternative oxidative route for comparison.

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: Molecules (via PMC). URL:[Link] Relevance: Validates the medicinal chemistry value of the pyridine scaffold.

-

Ugi post-condensation reaction for thiazole synthesis. Source: Beilstein Journal of Organic Chemistry.[9] URL:[Link] Relevance: Supports the logic of Ugi post-condensation strategies for heterocyclic diversity.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 6. Ugi Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: (3-Bromo-5-chloropyridin-2-yl)methanamine Hydrochloride in Drug Discovery

Executive Summary

Molecule: (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride CAS: 1257535-43-5 (HCl salt) / 73583-39-8 (Parent core reference) Role: High-value bifunctional scaffold for Fragment-Based Drug Discovery (FBDD) and kinase inhibitor synthesis.

This guide analyzes the strategic utility of (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride (hereafter "The Scaffold"). Unlike simple pyridines, this molecule offers a pre-installed "reactivity gradient" via its halogen substitution pattern (3-Br vs. 5-Cl), enabling programmable regioselectivity.[1][2] Combined with the 2-aminomethyl tether—a privileged motif for hydrogen bonding in kinase hinge regions—this scaffold allows for the rapid generation of diverse chemical libraries with high ligand efficiency.

Part 1: Structural Analysis & Pharmacophore Mapping

Electronic & Steric Architecture

The Scaffold is defined by three distinct functional zones that dictate its behavior in medicinal chemistry campaigns.

| Feature | Position | Electronic Effect | Drug Discovery Utility |

| Methanamine | C2 | H-Bond Donor/Acceptor | Critical linker; mimics peptide bonds; often binds Asp/Glu residues in active sites. |

| Bromine | C3 | Weakly withdrawing | Primary Reactive Handle: High lability allows for facile Pd-catalyzed cross-coupling (Suzuki, Buchwald). |

| Chlorine | C5 | Inductive withdrawing | Secondary Handle/Blocker: Lower reactivity allows it to survive C3-manipulation. Increases metabolic stability (blocks CYP450 oxidation). |

| Pyridine N | N1 | H-Bond Acceptor | Essential pharmacophore; pKa modulated by C3/C5 halogens (lowered basicity reduces non-specific binding). |

The Reactivity Gradient (Visualized)

The core value of this scaffold is the orthogonal reactivity of the halogens. The C3-Bromine bond is significantly weaker and more accessible to oxidative addition by Palladium(0) catalysts than the C5-Chlorine bond.

Figure 1: Orthogonal reactivity map. The C3-Br allows for immediate library expansion, while the C5-Cl remains inert until forcing conditions are applied.

Part 2: Synthetic Utility & Chemoselectivity

Handling the Hydrochloride Salt

The commercial supply as an HCl salt improves shelf-stability but requires neutralization before use in Pd-catalyzed reactions to prevent catalyst poisoning or solubility issues in non-polar solvents.

Critical Precaution: The free amine (benzylamine analog) can be prone to oxidative degradation or carbamate formation with atmospheric CO2. It is best to protect the amine immediately upon neutralization if it is not the primary reaction site.

Strategic Workflow: The "Protect-Couple-Deprotect" Cycle

To utilize the C3-Bromine handle effectively, the nucleophilic amine must be masked.

Figure 2: Standard synthetic workflow for integrating the scaffold into a medicinal chemistry library.

Part 3: Experimental Protocols

Protocol A: One-Pot Neutralization and Boc-Protection

Purpose: To convert the stable HCl salt into a lipophilic, Pd-compatible intermediate.

-

Suspension: Suspend (3-Bromo-5-chloropyridin-2-yl)methanamine HCl (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).

-

Neutralization: Cool to 0°C. Add Triethylamine (TEA) or DIPEA (2.5 equiv) dropwise. Observation: The suspension should clear as the free base forms.

-

Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) portion-wise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain) or LCMS.

-

Workup: Wash with 0.5M citric acid (to remove unreacted amine/TEA), then brine. Dry over MgSO4 and concentrate.

-

Result:tert-butyl ((3-bromo-5-chloropyridin-2-yl)methyl)carbamate .

-

Protocol B: Regioselective Suzuki-Miyaura Coupling (C3-Selective)

Purpose: To functionalize the C3 position without disturbing the C5-Chlorine.

-

Substrate: Boc-protected intermediate from Protocol A.

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv).

-

Catalyst: Pd(dppf)Cl2[3]·DCM (3–5 mol%). Note: Bidentate ligands like dppf are preferred over PPh3 to prevent dehalogenation.

-

Base: K2CO3 (2.0 equiv) or Cs2CO3.

-

Solvent: 1,4-Dioxane/Water (4:1).[4]

-

Conditions: Degas solvents thoroughly. Heat to 80°C for 4–12 hours.

-

Selectivity Check: The C5-Cl bond requires higher temperatures (>100°C) or specialized ligands (e.g., XPhos, Buchwald G3) to react. At 80°C with standard catalysts, >95% regioselectivity for C3 is expected.

Part 4: Applications in Drug Discovery[2][5]

Kinase Inhibitor Design (Hinge Binding)

The 2-aminomethylpyridine motif is a "privileged structure" in kinase inhibition.

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue), while the aminomethyl group can orient into the ribose binding pocket or solvent front.

-

Library Generation: By varying the group attached to the C3-position (via Suzuki coupling), researchers can probe the "gatekeeper" residue of the kinase. The C5-Chlorine provides lipophilicity to fill hydrophobic pockets often found adjacent to the ATP binding site.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~257.9 g/mol (HCl salt) and distinct vectors for growth, this molecule is an ideal FBDD starting point.

-

Ligand Efficiency (LE): The scaffold is small but rigid. Binding affinity gained by adding groups at C3 usually results in high LE because the core pyridine ring pre-organizes the vectors.

References

-

Sigma-Aldrich. 3-Bromo-5-chloropyridine Product Analysis and CAS Data. Retrieved from

-

National Institutes of Health (PMC). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (Discusses Br vs Cl selectivity rules). Retrieved from

-

Biosynth. (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride Product Specifications. Retrieved from

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of Bromo-Chloro-Pyridines

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aminopyridines and the Power of Selective C-N Coupling

The aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to precisely introduce an amino group onto a pyridine ring, particularly in the presence of multiple halogen substituents, is a critical synthetic challenge. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher, traditional methods like nucleophilic aromatic substitution.[2][3]

This application note provides an in-depth guide to the Buchwald-Hartwig amination of bromo-chloro-pyridines, with a specific focus on achieving high regioselectivity for the amination of the bromo-substituent over the chloro-substituent. We will delve into the mechanistic underpinnings of this selectivity, provide practical guidance on reaction optimization, and present a detailed experimental protocol for a representative transformation.

The Mechanistic Basis of Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4] The key to understanding the regioselectivity in the amination of bromo-chloro-pyridines lies in the initial and often rate-determining step: the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][5]

The general order of reactivity for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl.[5] This trend is attributed to the weaker carbon-halogen bond strength of the heavier halogens, making the C-Br bond significantly more susceptible to cleavage by the palladium catalyst than the more robust C-Cl bond. This inherent difference in reactivity forms the foundation for the selective amination of bromo-chloro-pyridines. By carefully controlling the reaction conditions, it is possible to favor the oxidative addition at the C-Br bond, leaving the C-Cl bond intact for potential subsequent functionalization.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing for Selectivity: A Component-by-Component Analysis

Achieving high regioselectivity in the Buchwald-Hartwig amination of bromo-chloro-pyridines requires careful consideration of several key reaction parameters.

| Component | Key Considerations & Recommendations | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or preformed Pd(0) complexes are commonly used.[5] Precatalysts often offer better reproducibility. | The active Pd(0) species is generated in situ from Pd(II) sources.[5] |

| Ligand | Bulky, electron-rich phosphine ligands are crucial.[1] Examples include Xantphos, Josiphos, and Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos).[1][6] | These ligands promote the oxidative addition and reductive elimination steps and stabilize the palladium catalyst.[1] |

| Base | Strong, non-nucleophilic bases are typically required. Common choices include NaOtBu, KOtBu, and Cs₂CO₃.[7] | The base facilitates the deprotonation of the amine, forming the palladium-amido complex.[4] |

| Solvent | Aprotic, non-polar to moderately polar solvents are preferred. Toluene, dioxane, and THF are common choices.[5][8] | The choice of solvent can influence solubility of reagents and intermediates, impacting reaction rates.[5] |

| Temperature | Reactions are typically run at elevated temperatures (80-120 °C). | Higher temperatures are often necessary to drive the reaction to completion, but excessive heat can lead to side reactions and decreased selectivity. |

Decision-Making Workflow for Protocol Development